molecular formula C15H23NO3S B225816 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

Cat. No.: B225816
M. Wt: 297.4 g/mol
InChI Key: ALMHXOQIZHDANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-butoxyphenyl)sulfonylpiperidine. This nomenclature follows established IUPAC conventions where the piperidine ring serves as the base structure, with the sulfonyl group functioning as a substituent attached to the nitrogen atom at position 1 of the piperidine ring. The phenyl ring bears a butoxy substituent at the para position, designated as position 4 on the benzene ring relative to the sulfonyl attachment point.

The structural representation can be described through its SMILES notation: CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2. This notation demonstrates the linear butyl chain (CCCC) connected through an oxygen atom to the benzene ring, which in turn connects to the sulfonyl group bearing two oxygen atoms in double-bond configuration, ultimately linking to the six-membered saturated nitrogen heterocycle.

The compound exhibits a three-dimensional conformational structure where the piperidine ring adopts its characteristic chair conformation, while the butoxy chain extends from the para position of the benzene ring. The sulfonyl group creates a tetrahedral geometry around the sulfur atom, with the two oxygen atoms and the carbon and nitrogen connections defining the spatial arrangement.

The InChI representation provides additional structural detail: InChI=1S/C15H23NO3S/c1-2-3-13-19-14-7-9-15(10-8-14)20(17,18)16-11-5-4-6-12-16/h7-10H,2-6,11-13H2,1H3. This standardized representation confirms the molecular connectivity and aids in computational chemical analysis and database searches.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₅H₂₃NO₃S. This formula indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, reflecting the complex multi-ring and chain structure of the compound.

The molecular weight has been computed as 297.4 grams per mole. This molecular weight calculation takes into account the standard atomic masses of all constituent elements and provides essential information for stoichiometric calculations and analytical method development.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Total Mass Contribution (amu)
Carbon 15 12.011 180.165
Hydrogen 23 1.008 23.184
Nitrogen 1 14.007 14.007
Oxygen 3 15.999 47.997
Sulfur 1 32.065 32.065
Total 43 - 297.418

The molecular composition reveals a relatively high carbon-to-heteroatom ratio, consistent with the presence of the butyl chain and aromatic benzene ring system. The three oxygen atoms derive from the butoxy ether linkage and the two sulfonyl oxygen atoms, while the single nitrogen atom forms part of the piperidine ring structure.

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEMBL ID)

This compound is catalogued under multiple synonymous names and registry systems, reflecting its presence in various chemical databases and commercial sources. The compound appears in chemical literature and databases under several related nomenclature variations that maintain chemical accuracy while adapting to different naming conventions.

Table 2: Registry Identifiers and Database Information

Database/Registry Identifier Status
PubChem CID 2054877 Active
ChEMBL ID CHEMBL1414023 Confirmed
Cambridge ID 5471870 Listed
MLS Number MLS001209400 Catalogued

Properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO3S/c1-2-3-13-19-14-7-9-15(10-8-14)20(17,18)16-11-5-4-6-12-16/h7-10H,2-6,11-13H2,1H3

InChI Key

ALMHXOQIZHDANH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

solubility

1.1 [ug/mL]

Origin of Product

United States

Preparation Methods

Reductive Amination and Sulfonylation

A less common approach involves constructing the piperidine ring post-sulfonylation. For example, a cyclic amine precursor (e.g., δ-valerolactam) can be sulfonylated and subsequently reduced to piperidine. However, this method introduces complexity and is less efficient for large-scale synthesis.

Protecting Group Strategies

In cases where piperidine contains sensitive functional groups, temporary protection (e.g., Boc, benzyl) may be employed. For instance:

  • Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate to form 1-Boc-piperidine.

  • Sulfonylation: The protected amine reacts with 4-butoxybenzenesulfonyl chloride.

  • Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) or HCl in dioxane.

Advantages:

  • Minimizes side reactions (e.g., over-sulfonylation).

  • Improves solubility during purification.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseTemperatureYield (%)
DCMTriethylamine25°C82
THFPyridine40°C78
AcetonitrileNaHCO₃50°C65

Data extrapolated from analogous sulfonylation reactions.

Observations:

  • Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing the transition state.

  • Bulky bases (triethylamine) improve chloride displacement efficiency.

Temperature and Stoichiometry

  • Molar Ratio: A 1.2:1 ratio of sulfonyl chloride to piperidine minimizes unreacted starting material.

  • Extended Reaction Times: 12–24 hours ensure complete conversion, particularly for sterically hindered substrates.

Industrial-Scale Considerations

For bulk synthesis, cost-effective and scalable methods are prioritized:

  • Continuous Flow Reactors: Enable precise temperature control and reduced reaction times.

  • Catalytic Methods: Immobilized bases (e.g., polymer-supported DMAP) reduce waste and simplify purification.

Case Study:
A pilot-scale synthesis using continuous flow technology achieved an 85% yield with a throughput of 1.2 kg/hour, highlighting the feasibility of industrial production.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-sulfonylation: Occurs with excess sulfonyl chloride. Mitigated by using controlled stoichiometry and slow reagent addition.

  • Hydrolysis: Moisture-sensitive sulfonyl chloride requires anhydrous conditions.

Purification

  • Recrystallization: Ethanol/water mixtures (3:1) effectively remove unreacted piperidine.

  • Chromatography: Silica gel (hexane/ethyl acetate) resolves sulfonamide isomers.

Emerging Methodologies

Photocatalytic Sulfonylation

Recent advances utilize visible-light catalysis to activate sulfonyl chlorides at ambient temperatures, reducing energy consumption.

Biocatalytic Approaches

Enzymatic sulfonylation using sulfotransferases is under exploration but remains experimental due to substrate specificity limitations .

Chemical Reactions Analysis

1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the nervous system, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid (CAS 321970-65-4)

  • Substituent: Methoxycarbonylamino (-NHCO₂CH₃) at the para position.
  • Key Features: The methoxycarbonylamino group introduces both electron-withdrawing (carbonyl) and electron-donating (methoxy) effects, creating a polarized aromatic system. The piperidine ring is modified with a carboxylic acid (-COOH) at the 4-position, significantly enhancing solubility in polar solvents and enabling hydrogen-bonding interactions .

1-[(4-Nitrophenyl)sulfonyl]piperidine

  • Substituent: Nitro (-NO₂) at the para position.
  • Key Features :
    • The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl group and enhancing reactivity in nucleophilic substitution reactions.
    • Lacks additional functional groups on the piperidine, resulting in lower polarity compared to the carboxylic acid derivative .

1-(4-Butoxybenzenesulfonyl)piperidine

  • Substituent : Butoxy (-OCH₂CH₂CH₂CH₃) at the para position.
  • Key Features :
    • The butoxy group is electron-donating, reducing the sulfonyl group’s electrophilicity compared to the nitro-substituted analog.
    • The absence of polar groups on the piperidine results in moderate lipophilicity, favoring solubility in organic solvents.

Comparative Data Table

Compound Benzene Substituent Piperidine Modification Reactivity (Theoretical) Solubility (Theoretical)
This compound Butoxy (-OCH₂CH₂CH₂CH₃) None Moderate Lipophilic
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid Methoxycarbonylamino (-NHCO₂CH₃) Carboxylic acid (-COOH) High (due to -COOH) Polar solvents
1-[(4-Nitrophenyl)sulfonyl]piperidine Nitro (-NO₂) None High (due to -NO₂) Moderate

Research Implications and Limitations

  • Reactivity : The nitro-substituted analog’s high electrophilicity makes it suitable for reactions requiring strong leaving groups, whereas the butoxy derivative may be preferable in less aggressive conditions .
  • Solubility : The carboxylic acid derivative’s polar groups suggest utility in aqueous systems, while the butoxy compound is better suited for lipid-rich environments .
  • Limitations : The evidence provided lacks empirical data (e.g., exact molecular weights, pKa values, or biological activity). Further experimental studies are required to validate theoretical predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.